Calcium metaphosphate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as usually sparingly soluble in water. soluble in acid medium. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

13477-39-9 |

|---|---|

分子式 |

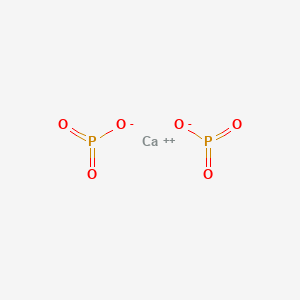

CaHO3P |

分子量 |

120.06 g/mol |

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI 键 |

XDFNJBWMYYENEF-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |

规范 SMILES |

O[P+](=O)[O-].[Ca] |

其他CAS编号 |

53801-86-8 123093-85-6 13477-39-9 |

物理描述 |

Odourless, colourless crystals or white powde |

溶解度 |

Usually sparingly soluble in water. Soluble in acid medium |

产品来源 |

United States |

Conceptual Framework of Metaphosphate Chemistry in Materials Science

The foundation of calcium metaphosphate's utility in materials science lies in the broader principles of metaphosphate chemistry. Metaphosphates are a class of polyphosphates, which are polymers composed of repeating tetrahedral phosphate (B84403) (PO₄) units linked by sharing oxygen atoms. wikipedia.orgwikipedia.org This polymeric nature is central to their function in forming both crystalline and amorphous (glassy) materials. wikipedia.orgwikipedia.org

The fundamental building block is the phosphate tetrahedron (PO₄), where a central phosphorus atom is bonded to four oxygen atoms. researchgate.net In metaphosphates, these tetrahedra link to form long chains or rings, with each tetrahedron sharing two of its oxygen atoms with neighboring units. wikipedia.orgresearchgate.net This results in an empirical formula of (PO₃)⁻ for the repeating unit. wikipedia.org The structure of these polyphosphate chains can be linear or cyclic, and their length and arrangement are highly dependent on the synthesis conditions and the cations present in the structure. wikipedia.org

The versatility of metaphosphate chemistry allows for the creation of a wide array of materials. By controlling the polymerization of the phosphate chains and the interaction with cations like calcium, researchers can tailor the properties of the resulting materials for specific applications. This can range from creating highly durable and insoluble materials to designing biodegradable and bioactive structures that can interact with biological systems. wikipedia.orgfrontiersin.org

Significance in Advanced Ceramics and Glass Systems

Chemical Precipitation Routes

Chemical precipitation methods involve the formation of solid this compound from a solution. These techniques are often favored for their ability to produce fine, homogenous powders at relatively low temperatures.

Sol-Gel Techniques

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. diva-portal.orgdiva-portal.org This method offers benefits such as the production of nano-sized particles, stoichiometric compositions, high purity, and enhanced surface area. nih.gov The synthesis of calcium phosphate-based biomaterials, including this compound, through sol-gel chemistry has been demonstrated to be a powerful tool for achieving high reproducibility and desired morphology under mild synthetic conditions. diva-portal.org

In a typical sol-gel synthesis of calcium phosphates, precursors like calcium nitrate (B79036) tetrahydrate and triethyl phosphite (B83602) are dissolved in a suitable solvent, often an alcohol. The solution is then hydrolyzed to form a sol, which subsequently undergoes polycondensation to form a gel. The gel is then dried and heat-treated to obtain the final this compound powder. The sol-gel method allows for excellent control over the product's microstructure and chemical homogeneity.

| Precursor Combination | Solvent | Key Findings | Reference |

| Calcium nitrate tetrahydrate, Triethyl phosphite | Ethanol (B145695) | Enables the synthesis of various calcium phosphates with high purity and reproducibility. | diva-portal.org |

| Not Specified | Brown Rice (as template) | Production of amorphous calcium phosphate nanoparticles with a narrow size distribution. | nih.gov |

Aqueous Precipitation Processes

Aqueous precipitation is a straightforward and widely used method for synthesizing calcium phosphates. This process involves mixing aqueous solutions of a calcium salt (e.g., calcium chloride or calcium nitrate) and a phosphate source (e.g., phosphoric acid or ammonium (B1175870) phosphate) under controlled pH and temperature conditions. The resulting precipitate is then filtered, washed, and dried. The phase composition of the precipitated calcium phosphate is highly sensitive to the acidity of the solution and the temperature. mdpi.com

For the synthesis of this compound fine powders, a chemical precipitation method can be employed using precursors such as calcium oxide and phosphoric acid. researchgate.net The Ca/P ratio in the reaction mixture is a critical parameter that must be carefully controlled to obtain the desired stoichiometric compound. researchgate.net The complexity of the precipitation process is highlighted by the potential for intermediate phase formation. For instance, the synthesis of dicalcium phosphate dihydrate (CaHPO₄·2H₂O) from calcium hydroxide (B78521) and phosphoric acid can proceed through an intermediate hydroxyapatite phase. mdpi.com

| Calcium Precursor | Phosphate Precursor | pH Range | Temperature | Product Phase | Reference |

| Calcium Chloride | Phosphoric Acid | 3 - 11 | 25 - 250 °C | Varies (e.g., CaHPO₄·2H₂O, CaHPO₄) | mdpi.com |

| Calcium Oxide | Phosphoric Acid | Not specified | Not specified | This compound | researchgate.net |

Pre-hydrolysis Effects on Phase Formation

The pre-hydrolysis of the phosphorus precursor plays a crucial role in determining the final phase of the synthesized calcium phosphate. In the chemical precipitation synthesis of this compound, a pre-hydrolysis step of the phosphorus precursor for at least 3 hours is essential to obtain the desired this compound phase. researchgate.net

Hydrolysis involves the reaction of the precursor with water, leading to the formation of intermediate species that influence the nucleation and growth of the final product. The duration and conditions of the pre-hydrolysis step can affect the size, morphology, and crystallinity of the resulting powder. Insufficient hydrolysis may lead to the formation of other calcium phosphate phases or a mixture of phases. The interaction of aqueous species with the precursors is a key factor in ion mobility, species condensation, and subsequent crystallization. nih.gov The structural elimination of hydrous molecules from amorphous calcium phosphate is a critical part of the transition process to a crystalline phase. nih.gov

High-Temperature Synthesis Approaches

High-temperature synthesis methods are employed to produce crystalline and often more stable forms of this compound. These techniques typically involve the reaction of solid precursors at elevated temperatures.

Combustion Synthesis from Elemental Precursors

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing a wide range of materials, including bioceramics. researchgate.netcuneyttas.com This technique utilizes an exothermic reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea (B33335), glycine). Once initiated, the reaction becomes self-sustaining and propagates through the reactant mixture, leading to the formation of the desired product in a very short time.

In the context of calcium phosphate synthesis, calcium nitrate tetrahydrate can be used as the oxidant and a phosphate precursor like diammonium hydrogen phosphate is also included in the mixture. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio can significantly affect the combustion temperature, reaction duration, and the characteristics of the final product. ias.ac.in For example, using different combinations of urea and glycine (B1666218) as fuels allows for the control of the flame temperature and, consequently, the properties of the resulting calcium phosphate powders. ias.ac.in This method has been successfully employed to synthesize sub-micron powders of calcium phosphates. cuneyttas.com The rapid nature of the reaction often results in fine, porous, and high-purity products. ias.ac.in

| Oxidant | Fuel | Phosphate Precursor | Key Findings | Reference |

| Calcium Nitrate Tetrahydrate | Glycine | Diammonium Hydrogen Phosphate | Promotes the formation of a mixture of β-TCP and hydroxyapatite. | researchgate.net |

| Calcium Nitrate Tetrahydrate | Urea, Glycine, Glucose | Diammonium Hydrogen Phosphate | Allows for control of flame temperature and product characteristics. | ias.ac.in |

Gas-Phase Reaction Methods (e.g., Gas-Solid Reaction)

A notable gas-phase method for synthesizing calcium phosphates involves the direct reaction between a solid calcium source and a gaseous phosphorus source. In one such method, calcium oxide (CaO) powder reacts with phosphorus pentoxide (P₂O₅) gas, which vaporizes above 350°C. scispace.com

The synthesis is carried out by placing CaO and P₂O₅ powders separately in a quartz reaction tube and heating the tube in the air for a specified duration, typically one hour. scispace.com The resulting calcium phosphate phases are highly dependent on the reaction temperature. Research has shown that pure β-calcium metaphosphate (β-MET) is synthesized at temperatures between 400°C and 500°C. scispace.com At higher temperatures, other calcium phosphate phases begin to form. For instance, between 600°C and 700°C, β-MET is formed alongside hydroxyapatite (HA) and β-calcium pyrophosphate (β-PYR). Above 800°C, β-tricalcium phosphate (β-TCP) also appears in the product mixture. scispace.com Interestingly, the phase composition of the synthesized material was found to be independent of the initial CaO/P₂O₅ ratio of the starting materials, highlighting temperature as the dominant controlling parameter in this gas-solid reaction system. scispace.com

Table 1: Products of Gas-Solid Reaction between CaO and P₂O₅ at Different Temperatures

| Reaction Temperature (°C) | Synthesized Calcium Phosphate Phases |

|---|---|

| 400-500 | β-calcium metaphosphate (β-MET) |

| 600-700 | β-MET, Hydroxyapatite (HA), β-calcium pyrophosphate (β-PYR) |

| >800 | β-MET, HA, β-PYR, β-tricalcium phosphate (β-TCP) |

Data sourced from Ozeki et al. scispace.com

Thermal Decomposition of Calcium Phosphate Precursors

Thermal decomposition is a widely used method to produce various calcium phosphate phases, including this compound, by heating specific precursor compounds. The final product is dictated by the choice of precursor and the thermal treatment conditions.

One pathway involves the thermal treatment of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). The decomposition process is complex, involving the loss of crystal and structural water, leading to the formation of calcium acid pyrophosphate and subsequently this compound. researchgate.net

Another common precursor is brushite (CaHPO₄·2H₂O). When heated, brushite first loses its water molecules to form monetite (CaHPO₄). researchgate.net Further heating to approximately 700°C leads to the formation of β-calcium metaphosphate (β-Ca(PO₃)₂). researchgate.net

The thermal decomposition of calcium alkyl phosphates also yields this compound. For example, heating calcium dodecyl phosphate results in a mixture containing this compound at 600°C. researchgate.net At higher temperatures (1000°C), this mixture can convert to other phases like β-tricalcium phosphate. researchgate.net

Decomposition Combustion Synthesis (DCS) is a self-propagating high-temperature synthesis method that can also be used. This process utilizes the heat from an exothermic reaction between reactants like calcium nitrate, ammonium phosphate, and a fuel such as urea. google.com The reaction temperatures can fluctuate significantly (800 to 1550°C), leading to the formation of various calcium phosphate phases, including those on the CaO-P₂O₅ phase diagram. google.com

Advanced Fabrication Techniques for Structured this compound Materials

Electrospinning is a versatile technique for producing nanofibers that mimic the fibrillar structure of the natural bone's extracellular matrix. researchgate.netmdpi.com For this compound (CMP), this process typically involves preparing a sol-gel precursor solution which is then mixed with a polymer to achieve a suitable viscosity for spinning.

In one method, a CMP sol is prepared from calcium nitrate tetrahydrate and triethyl phosphate (TEP) with a Ca/P ratio of 0.5. researchgate.net This sol is then mixed with a high-molecular-weight polymer solution. researchgate.net The resulting composite fibers are electrospun and subsequently heat-treated to remove the polymer and crystallize the CMP. researchgate.net Another approach uses a CMP/polyvinylpyrrolidone (B124986) (PVP) precursor. scispace.com The as-spun nanofibers are dried and annealed (e.g., at 650°C in a vacuum) to yield crystalline δ-calcium metaphosphate (δ-Ca(PO₃)₂). scispace.com The final nanofibers can have diameters in the range of 600 nm. scispace.com The morphology of the annealed fibers can be affected by the process, with some studies reporting a change from smooth, uniform fibers to a linked-particle, tubular form due to the decomposition of the inner polymer matrix. scispace.com

Table 2: Parameters for Electrospinning of this compound Nanofibers

| Precursors | Polymer | Annealing Conditions | Resulting Phase | Fiber Diameter |

|---|---|---|---|---|

| Calcium nitrate tetrahydrate, Triethyl phosphate (TEP) | High-molecular weight polymer | Heat-treated at various temperatures | β-CMP | Not specified |

| CMP sol, Polyvinylpyrrolidone (PVP) | Polyvinylpyrrolidone (PVP) | 650°C for 1h in vacuum | δ-CMP | ~600 nm |

Data sourced from Tadjiev et al. researchgate.net and Oh et al. scispace.com

Thin film deposition techniques are crucial for coating implant surfaces to enhance their biocompatibility and integration with bone tissue. Spin coating is a common method used to apply uniform thin films to flat substrates by spinning the substrate at high speed after depositing a fluid resin. techno-press.orgossila.com The centrifugal force spreads the resin, and subsequent solvent evaporation leaves a thin film. techno-press.org While widely used for many materials, specific research detailing the deposition of this compound thin films via spin coating is not extensively covered in the reviewed literature.

However, other techniques like RF magnetron sputtering have been used to create calcium phosphate coatings. These processes can produce hydroxyapatite-like thin films whose properties, such as crystal structure, grain size, and internal strain, are controlled by deposition and post-treatment conditions like heating. nih.gov The dissolution rate of these films, a critical factor for bioactivity, is significantly influenced by the level of strain in the coating, suggesting a pathway to tailor the biological response. nih.gov

Creating porous structures is vital for bone tissue engineering scaffolds as it allows for cell infiltration, nutrient transport, and tissue ingrowth. An innovative approach to fabricate porous this compound ceramics is an in situ self-foaming method that avoids the need for external pore-forming agents. researchgate.net

This method uses monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O, or MCPM) as the sole raw material. researchgate.netgoogle.com When the green body made from MCPM powder is heated, it releases its crystal and structural water as vapor. This steam generation acts as an intrinsic foaming agent, creating an open, porous network within the ceramic as it sinters. researchgate.net The process is sensitive to parameters such as molding pressure and heating rate. Low molding pressures (e.g., ≤ 2.0 MPa) and slow heating rates (e.g., ≤ 0.5 °C/min) are necessary to allow the controlled release of water vapor without causing deformation or cracking of the specimen. researchgate.netgoogle.com The final sintering is typically performed at temperatures around 935°C. google.com By carefully controlling these parameters, porous bioceramics with regular shapes and interconnected pores can be successfully fabricated. google.com

Influence of Synthesis Parameters on Material Characteristics

The characteristics of the final this compound material are profoundly influenced by the synthesis and fabrication parameters.

Temperature: As seen in gas-solid reactions and thermal decomposition, temperature is a critical factor determining the crystalline phase of the product. For instance, β-MET forms at 400-500°C via gas-solid reaction, while higher temperatures yield mixtures of different calcium phosphates. scispace.com During thermal decomposition of brushite, β-Ca(PO₃)₂ forms around 700°C. researchgate.net

Heating Rate: The rate of heating can influence the phase composition and morphology. In the thermal decomposition of brushite, slower heating rates can lead to the formation of more amorphous phases. researchgate.net For the fabrication of porous ceramics via controlled decomposition, a slow heating rate is essential to prevent structural defects. researchgate.netgoogle.com

Precursor Type and Composition: The choice of starting material inherently defines the decomposition pathway and potential products. The Ca/P ratio in the precursors is fundamental for obtaining the desired stoichiometric phase, with a ratio of 0.5 being targeted for this compound. researchgate.netresearchgate.net

Solution Properties: In wet-chemical and fabrication methods like electrospinning, the properties of the precursor solution are paramount. Viscosity, which is controlled by the polymer type and concentration, directly affects the spinability and uniformity of the resulting nanofibers. scispace.comresearchgate.net

Molding Pressure: In the powder processing of porous ceramics, the initial molding pressure applied to the green body influences the final structure. Low pressures are required in the self-foaming method to allow for the escape of gas and the formation of an open porous network. researchgate.netgoogle.com

Precursor Selection and Stoichiometry

The foundation of synthesizing this compound, [Ca(PO₃)₂], lies in the careful selection of calcium and phosphorus precursors and the strict adherence to stoichiometric ratios. The theoretical molar ratio of calcium to phosphorus (Ca/P) for pure this compound is 0.5. Achieving this ratio is paramount for the formation of the desired stoichiometric compound. researchgate.netscientific.net

Various chemical precipitation and solid-state reaction methods utilize different precursor materials. A common approach involves the reaction of a calcium source with a phosphorus source in a solution. For instance, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium precursor, reacting with phosphoric acid (H₃PO₄) as the phosphorus source. researchgate.netscientific.netprepchem.com In such wet-chemical methods, ensuring a Ca/P ratio of 0.5 in the reaction mixture is critical for producing stoichiometric this compound. researchgate.netscientific.net Other precursor combinations reported in the literature include calcium hydroxide (Ca(OH)₂) with phosphoric acid, and calcium chloride (CaCl₂) with phosphoric acid. sbpmat.org.brmdpi.com

Solid-state reactions often employ the thermal decomposition of a single precursor that already contains both calcium and phosphorus. Monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) is a frequently used precursor which, upon controlled heating, decomposes to form this compound. nih.govnih.gov This method simplifies the process as the stoichiometry is inherently fixed within the precursor molecule.

In some specialized syntheses, more complex systems are employed. For example, acicular crystalline fibers of this compound have been prepared from a mixture including phosphoric acid, sodium dihydrogen phosphate (NaH₂PO₄·H₂O), calcium carbonate, and iron (III) phosphate (FePO₄). prepchem.com Another approach involves the reaction of rock phosphate, a naturally occurring calcium phosphate mineral, with metaphosphoric acid. google.com

The choice of precursors can influence not only the final product's purity but also its physical characteristics, such as particle size and morphology.

Table 1: Precursor Systems for this compound Synthesis

| Calcium Precursor | Phosphorus Precursor | Ca/P Ratio | Method | Reference |

| Calcium Oxide (CaO) | Phosphoric Acid (H₃PO₄) | 0.50 | Chemical Precipitation | researchgate.net, scientific.net |

| Calcium Carbonate (CaCO₃) | Phosphoric Acid (H₃PO₄) | - | Melt Synthesis | prepchem.com |

| Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) | (Single Precursor) | 0.50 | Thermal Decomposition | nih.gov, nih.gov |

| Calcium Hydroxide (Ca(OH)₂) | Phosphoric Acid (H₃PO₄) | - | Wet Chemical Precipitation | sbpmat.org.br |

| Rock Phosphate | Metaphosphoric Acid | - | High-Temperature Reaction | google.com |

| Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | - | Wet Precipitation | nih.gov |

Temperature and Heat Treatment Conditions

Thermal treatment is a critical step in the synthesis of this compound, dictating the phase, crystallinity, and morphology of the final product. The process typically involves drying, calcination (sintering), and sometimes a carefully controlled cooling regime.

Following initial precipitation, the resulting powder is often dried at a relatively low temperature to remove residual water. Drying conditions such as 60°C for 72 hours to 7 days have been reported. researchgate.net

The subsequent heat treatment or calcination is where the transformation to this compound occurs. The specific temperatures and durations determine the crystalline form (polymorph) of the product. For instance, the β-form of this compound (β-Ca(PO₃)₂) can be formed by the solid-state thermolysis of precursors at temperatures between 400°C and 800°C. researchgate.net Research has shown that thermal decomposition can be precisely controlled to yield different polymorphs; heating at 600°C can produce the α-form, while temperatures of 800°C or higher result in the β-form. researchgate.net A specific synthesis of nano-whiskers involved heat treatment at 390°C for 8 hours. researchgate.net

Higher temperatures are employed in melt-quenching and other solid-state methods. One procedure involves heating a precursor mix to 200°C to drive off water, followed by a ramp up to 1000°C to create a melt. prepchem.com Crystallization is then induced by cooling the melt to around 710°C and holding it at that temperature overnight. prepchem.com Another melt-quenched glass synthesis used a multi-stage heating profile: 300°C, 600°C, and finally 1100°C, before the molten glass was poured into a heated mold to cool. kent.ac.uk The heating rate can also be a significant parameter, with slow ramps of 1°C/min being used to control the crystallization process. researchgate.netscientific.net

It's important to note that heating calcium phosphate precursors can lead to various phases depending on the temperature. For example, heat treatment of certain wet-precipitated precursors at 700°C can yield a mix of monetite, β-calcium pyrophosphate, and β-tricalcium phosphate. nih.gov At higher temperatures, between 900°C and 1300°C, the structure often becomes a biphasic mixture of β-calcium pyrophosphate and β-tricalcium phosphate, with the relative amounts of each phase being temperature-dependent. nih.govnih.gov

Table 2: Heat Treatment Conditions and Resulting Calcium Phosphate Phases

| Precursor(s) | Temperature Profile | Resulting Phase(s) | Reference |

| CaO + H₃PO₄ | Dry at 60°C for 7 days, heat at 390°C for 8 hours | This compound (CMP) nano-whiskers | researchgate.net |

| Ca(H₂PO₄)₂·H₂O | Sintering at 600°C | α-Ca(PO₃)₂ | researchgate.net |

| Ca(H₂PO₄)₂·H₂O | Sintering at ≥800°C | β-Ca(PO₃)₂ | researchgate.net |

| CaCO₃ + H₃PO₄ + others | Heat to 1000°C (melt), cool to and hold at 710°C | Acicular crystalline Ca(PO₃)₂ fibers | prepchem.com |

| CaCO₃ + P₂O₅ | 300°C → 600°C → 1100°C, then quench | This compound Glass | kent.ac.uk |

| Wet-precipitated precursor | 900°C - 1300°C | Biphasic: β-Calcium Pyrophosphate + β-Tricalcium Phosphate | nih.gov, nih.gov |

Solvent Systems and Reaction Environment

The solvent system and reaction environment are crucial variables that influence reaction kinetics, precursor solubility, and the morphology of the synthesized this compound.

Aqueous systems are the most common medium for wet-chemical precipitation methods due to the solubility of many common calcium and phosphate precursors. sbpmat.org.brmdpi.comnih.gov In one method, precursors are agitated in a phosphoric acid solution, which acts as both a reactant and the solvent medium. researchgate.netscientific.net Following high-temperature synthesis, water is sometimes used selectively to dissolve a soluble matrix, allowing for the recovery of insoluble crystalline products like this compound fibers. prepchem.com

While water is prevalent, non-aqueous and mixed-solvent systems, often employed in solvothermal and sol-gel techniques, offer advantages in controlling particle size and morphology. Solvothermal synthesis, which involves heating the reactants in a sealed vessel (autoclave) with a solvent above its boiling point, has been used to produce various calcium phosphate nanomaterials. rsc.orgnih.gov For example, β-tricalcium phosphate nanospheres have been synthesized using trimethyl phosphate as the phosphorus source in a solvothermal process. rsc.org Anhydrous ethanol has been used as the solvent in the one-pot solvothermal synthesis of a Ca-Fe-La composite. mdpi.com The use of ethylene (B1197577) glycol as a solvent has been reported to enable the precipitation of β-tricalcium phosphate. mdpi.com In another example, a calcium-based metal-organic framework was synthesized solvothermally using a mixture of THF, water, and ethanol. mdpi.com

The reaction environment, particularly the atmosphere, can also be a determining factor. Many syntheses are carried out in air. researchgate.netscientific.net However, controlling the atmosphere can prevent unwanted side reactions or influence the final product's characteristics. For calcium phosphates in general, heating in an argon atmosphere versus an air atmosphere has been shown to result in different morphologies (nanorods vs. spherical particles). researchgate.net

Role of Polymeric Binders in Nanomaterial Fabrication

In the fabrication of advanced ceramic nanomaterials, including those based on this compound, polymeric binders play a vital role. These binders are typically organic polymers that are added to the ceramic powder to create a slurry or paste. This mixture can then be shaped into a desired form, known as a "green body," which has sufficient mechanical strength to be handled before the final sintering stage. google.comgoogle.com During sintering, the binder is burned out, and the ceramic particles fuse together.

A key application is in the fabrication of nanofibers and composite scaffolds. For instance, this compound nanofibers have been prepared using an electrospinning technique. In this process, a solution containing polyvinylpyrrolidone (PVP), a polymer, and this compound precursors is used. researchgate.net The resulting electrospun PVP/CMP fibers are then annealed, burning off the PVP and leaving behind pure this compound nanofibers. researchgate.net

Similarly, polymeric binders are integral to creating porous composite scaffolds. Poly(vinyl alcohol) (PVA) has been mixed with this compound powder to form a paste. nih.gov This paste was then subjected to a freeze-drying and thawing cycle. This process serves two purposes: it removes the solvent (water) and induces physical crosslinking of the PVA chains, forming a hydrogel matrix that entraps the this compound particles. nih.gov The resulting composite possesses an elastomeric quality, a significant advantage over brittle pure ceramic materials. nih.gov

The choice of binder is critical and depends on the specific application and processing requirements. Besides PVP and PVA, a wide range of other polymers are used as binders in general ceramic processing, including poly(ethylene oxide), various synthetic resins, and biopolymers like methylcellulose (B11928114) and starch. google.commdpi.comresearchgate.net The primary functions of these binders are to provide plasticity for shaping and to ensure the green body has adequate strength before it is fired. google.comgoogle.com

Crystallography and Amorphous Structures of Calcium Metaphosphate

Polymorphism and Crystalline Phases

Calcium metaphosphate exhibits polymorphism, the ability to exist in multiple crystalline forms, each with a distinct atomic arrangement. wikipedia.org The primary polymorphs identified are the alpha (α) and beta (β) phases, with other forms like the gamma (γ) phase also synthesized. These phases are characterized by different arrangements of the fundamental (PO₃)⁻ polyphosphate chains and the coordinating calcium ions.

Alpha-Ca(PO₃)₂ Phase Analysis

The alpha phase of this compound (α-Ca(PO₃)₂) is a metastable, high-temperature modification. It can be obtained by quenching the recrystallized substance from a temperature just below its melting point. materialsproject.org Structural analysis has determined that α-Ca(PO₃)₂ possesses a complex crystal structure. materialsproject.org The structure contains four inequivalent Ca²⁺ sites. iaea.org In one configuration, a Ca²⁺ ion is bonded to six oxygen atoms in a 6-coordinate geometry, with Ca-O bond distances ranging from 2.33 to 2.57 Å. iaea.org Another site features a Ca²⁺ ion bonded to seven oxygen atoms, forming a distorted pentagonal bipyramid. iaea.org The structure is composed of two distinct types of polyphosphate chains: one is a helical chain, while the other is corrugated. materialsproject.org

Beta-Ca(PO₃)₂ Phase Analysis

The β-Ca(PO₃)₂ phase is another well-characterized polymorph. Its crystal structure consists of meandering chains of PO₄ tetrahedra that are linked together by calcium atoms. nih.gov Within these chains, the phosphorus-oxygen (P-O) bond distances average 1.584 Å for bridging oxygen atoms and 1.487 Å for terminal oxygen atoms. nih.gov The structure features two different calcium atom environments. One calcium ion, Ca(1), has a coordination number of 8, with Ca-O distances between 2.381 and 2.696 Å, forming a polyhedron that resembles a tetragonal antiprism. nih.gov The second calcium ion, Ca(2), is 7-coordinate, with Ca-O distances from 2.339 to 2.638 Å, forming a capped trigonal prism. nih.gov

| Property | α-Ca(PO₃)₂ | β-Ca(PO₃)₂ |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/a |

| a (Å) | 12.300 | 16.960 |

| b (Å) | 12.300 | 7.7144 |

| c (Å) | 6.846 | 6.9963 |

| β (°) | Not specified | 90.394 |

| Z (Formula units per cell) | Not specified | 8 |

Data sourced from Materials Project and INIS-IAEA. iaea.orgnih.gov

Delta-Ca(PO₃)₂ Phase Analysis

Scientific literature extensively documents the alpha, beta, and more recently, the gamma polymorphs of this compound. However, a distinct delta (δ) phase of Ca(PO₃)₂ is not prominently described or characterized in the reviewed research findings.

Structural Transitions Between Crystalline Phases

The different polymorphs of this compound can transform into one another under specific conditions, such as changes in temperature. For instance, the γ-Ca(PO₃)₂ polymorph is stable up to 690 °C, at which point it undergoes an irreversible conversion to the β-Ca(PO₃)₂ form. capes.gov.br Another documented transition involves the crystallization of amorphous calcium phosphate (B84403), which can first form the metastable α-tricalcium phosphate (a different but related compound) before recrystallizing into the more stable β-tricalcium phosphate. researchgate.net Such phase transitions are fundamental to controlling the properties of the final ceramic material.

Atomic and Molecular Structural Characterization in Glassy States

When this compound exists in an amorphous or glassy state, it lacks the long-range ordered crystal structure of its polymorphic forms. Instead, its structure is characterized by short-range and medium-range order. The fundamental building block remains the PO₄ tetrahedron. In the metaphosphate composition, each tetrahedron is linked to two others, forming long, chain-like structures. This is described as a Q² structure, where 'n' in Qⁿ refers to the number of bridging oxygen atoms per tetrahedron.

Studies combining X-ray and neutron diffraction have provided detailed insight into this amorphous structure. nih.gov

The glass consists of these metaphosphate chains intertwined with clusters of calcium ions.

Each phosphate unit possesses two non-bridging oxygen atoms that are available to coordinate with the calcium ions.

The Ca-O coordination environment is complex, with a total coordination number of about 6.9, suggesting distorted polyhedral units. Analysis of the Ca-O correlation reveals two main peak distances at approximately 2.35 Å and 2.86 Å, indicating a wide distribution of bond lengths. nih.gov

Most non-bridging oxygen atoms are bonded to two calcium atoms, a finding consistent with established models for phosphate glasses.

This disordered but locally organized structure is crucial for the material's properties, influencing its bioactivity and degradation rates when used in biomedical applications. rruff.info

| Atom Pair | Bond Length / Correlation Peak (Å) | Coordination Number |

|---|---|---|

| Ca-O | 2.35 and 2.86 | 6.9 |

| P-O (bridging) | ~1.58 | Not specified |

| P-O (non-bridging) | ~1.49 | Not specified |

Data sourced from J Phys Condens Matter. nih.gov

Short-Range Order Analysis

The short-range order, which describes the local atomic arrangement, is a key feature of both crystalline and amorphous this compound. In the glassy state, the fundamental building block is the phosphate tetrahedron (PO₄). These tetrahedra link together by sharing oxygen atoms to form chains. For the metaphosphate composition, each phosphorus atom is bonded to four oxygen atoms, with two of these being bridging oxygens (BO) that connect to adjacent phosphate tetrahedra, and two being non-bridging oxygens (NBO) that are available for bonding with calcium ions. This arrangement is dominated by Q² groups, where 'Qⁿ' denotes a PO₄ tetrahedron with 'n' bridging oxygens. nih.govkent.ac.uk This has been confirmed by techniques such as Raman spectroscopy and ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR). kent.ac.uknih.gov

In amorphous this compound glass, detailed structural analysis using a combination of X-ray and neutron diffraction has allowed for the determination of specific interatomic correlations. nih.gov The P-O bond lengths are well-defined, and the O-P-O bond angles are consistent with a tetrahedral geometry. The amorphous nature of the material is evident from the broad, diffuse peaks in its X-ray diffraction pattern, with a characteristic maximum at approximately 25 degrees 2-theta. nih.gov

Coordination Environment of Calcium and Oxygen

A detailed study combining X-ray and neutron diffraction with Reverse Monte Carlo (RMC) modeling provided a total Ca-O coordination number of 6.9. nih.gov The Ca-O correlation was found to be best fitted with two distinct peaks at bond lengths of 2.35 Å and 2.86 Å, indicating a broad distribution of bond distances. kent.ac.uknih.gov This flexibility in the Ca-O coordination is a characteristic feature of these glasses. kent.ac.uk It has also been observed that most of the non-bridging oxygen atoms are bonded to two calcium atoms. nih.gov

In the crystalline form of this compound, there are two distinct calcium sites. One site, Ca(01), has a coordination number of 8, with Ca-O distances ranging from 2.381 to 2.696 Å. The other site, Ca(02), has a coordination number of 7, with Ca-O distances from 2.339 to 2.638 Å.

The oxygen coordination is also well-defined. Bridging oxygens (P-O-P) link the phosphate tetrahedra, while non-bridging oxygens are coordinated to the calcium ions. This interaction between the calcium ions and the non-bridging oxygens is what holds the phosphate chains together in the glass network.

Polyhedral Network Configurations (e.g., Phosphate Tetrahedra and Ca-O Coordination)

The three-dimensional structure of this compound is built from the interconnection of phosphate tetrahedra and Ca-O polyhedra. In the crystalline state, the phosphate tetrahedra form meandering chains that run parallel to the c-axis. These chains are then interconnected by the calcium ions. The Ca-O coordination polyhedra are distorted. For the 8-coordinated Ca(01) site, the polyhedron is close to a tetragonal antiprism. For the 7-coordinated Ca(02) site, the polyhedron is described as a capped trigonal prism.

In the amorphous or glassy state, the structure is more disordered but retains local structural motifs. The glass consists of metaphosphate chains formed by linked PO₄ tetrahedra. The Ca²⁺ ions are surrounded by oxygen atoms from these chains, forming distorted Ca-O polyhedra. These polyhedra are often described as capped octahedra or capped trigonal prisms. kent.ac.uknih.gov The medium-range order reveals that the phosphate chains are intertwined with elongated clusters of calcium ions. nih.gov This creates a complex, interpenetrating network of phosphate chains and calcium-oxygen polyhedra.

Influence of Network Modifiers on Glass Structure

The structure of this compound glass can be significantly altered by the introduction of other network modifiers in addition to or as a replacement for CaO. These modifiers can change the degree of polymerization of the phosphate network and alter the coordination environment of the cations.

For instance, the substitution of CaO with SrO in metaphosphate glasses leads to a breaking of long phosphate chains into shorter ones. nih.gov This is attributed to the larger coordination number of strontium (around 7.8) compared to calcium (around 6.6), which requires more non-bridging oxygens. nih.govresearchgate.net The introduction of modifiers like MgO and BaO also influences the glass properties. arizona.edu

The introduction of Al₂O₃ as a network modifier leads to the formation of Al-O-P linkages, which can increase the cross-linking and dimensionality of the glass network. This can lead to significant changes in the thermal and mechanical properties of the glass.

The following table summarizes the coordination numbers for various metal ions in metaphosphate glasses as reported in the literature.

| Modifier Ion | Coordination Number |

| Ca²⁺ | 6.8 researchgate.net |

| Sr²⁺ | 7.0 researchgate.net |

| Ba²⁺ | 7.8 researchgate.net |

| Zn²⁺ | 4.1 researchgate.net |

| Mg²⁺ | 4.6 researchgate.net |

| Na⁺ | 5.7 researchgate.net |

Control of Crystallinity, Grain/Crystal Size, Shape, and Morphology

The control over the crystallinity, as well as the size, shape, and morphology of this compound particles, is critical for many of its applications. Various synthesis methods have been developed to achieve this control.

Methods for Controlling Crystallinity, Size, and Shape:

Wet-Chemical Precipitation: This is a common method where solutions containing calcium and phosphate ions are mixed under controlled conditions. By adjusting parameters such as pH, temperature, reactant concentration, and stirring rate, the crystallinity and particle morphology can be manipulated. For example, higher temperatures generally promote the growth of larger, more crystalline particles, while lower temperatures favor the formation of amorphous or poorly crystalline phases. nih.gov

Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. It allows for greater control over particle size, morphology, and composition due to the ability to precisely control reaction conditions. nih.gov The use of different solvents and the addition of surfactants or templates can further direct the growth of specific crystal shapes. nih.gov

Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like network). This method can produce highly homogeneous and pure materials at relatively low temperatures. The final morphology and crystallinity are influenced by the precursors, solvent, and drying conditions. nih.gov

Microwave-Assisted Method: The use of microwave irradiation can significantly accelerate the crystallization process, leading to the rapid formation of nanoparticles with controlled size and morphology.

Use of Additives: Organic molecules, such as polymers or surfactants, can be added during synthesis to control crystal growth. These molecules can adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting the formation of specific shapes like rods, wires, or plates. nih.gov

By carefully selecting the synthesis route and controlling the reaction parameters, it is possible to produce calcium phosphate materials with a wide range of morphologies, from nanoparticles and nanorods to complex hierarchical structures. nih.gov For instance, TEM images have revealed the formation of rod-shaped calcium phosphate particles with dimensions of approximately 200 nm in length and 10 nm in width. researchgate.net Other studies have shown the production of amorphous, spherical nanoparticles. researchgate.net

Spatial Distribution and Chemical Composition of Phases at Nano- and Micrometer Scales

Amorphous calcium phosphate is often not a truly homogeneous material at the nanoscale. Instead, it can exhibit significant heterogeneity in terms of the spatial distribution and chemical composition of different phases.

A key concept in understanding the nanostructure of amorphous calcium phosphate is the Posner's cluster . This is a proposed structural unit with the chemical formula Ca₉(PO₄)₆. researchgate.netrsc.org These clusters are thought to be roughly spherical with a diameter of about 0.95 nm. researchgate.netrsc.org It is hypothesized that amorphous calcium phosphate is formed by the aggregation of these Posner's clusters, with water molecules filling the spaces between them. nih.govresearchgate.net Molecular dynamics simulations have provided support for the existence of these clusters as primary building blocks during the initial stages of calcium phosphate nucleation. rsc.org

At the early stages of precipitation, amorphous calcium phosphate can be the first phase to form, acting as a precursor to more stable crystalline phases like hydroxyapatite (B223615). nih.gov This amorphous phase can contain nanocrystalline domains within it. For example, studies have shown the presence of apatite nanocrystals within a globally amorphous calcium phosphate precipitate. nih.gov

The chemical composition can also vary at the nanoscale. The Ca/P molar ratio in amorphous calcium phosphate can fluctuate, and it is not always the stoichiometric 1.5 of tricalcium phosphate. For instance, spray-dried amorphous calcium phosphates have been prepared with Ca/P ratios ranging from 1.33 to 1.67. epa.gov Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have revealed that the Ca/P ratio at the surface of nanoparticles can be different from the bulk composition. rsc.org For amorphous calcium phosphate, the Ca/P ratio in the topmost atomic layers can be significantly higher than in the layers just beneath. rsc.org

The spatial distribution of ions can also be influenced by the presence of other species. For example, in carbonated amorphous calcium phosphate, carbonate ions have been found to be randomly distributed throughout the structure. acs.org Advanced analytical techniques, such as synchrotron-based nano-computed tomography (nano-CT) and scanning transmission X-ray microscopy (STXM), have been used to map the spatial distribution of calcium at the nanoscale, revealing variations in crystallinity within a single sample. nih.gov These studies show a complex picture of amorphous calcium phosphate as a material with significant structural and compositional heterogeneity at the nano- and micrometer scales.

Mechanistic Studies of Calcium Metaphosphate Reactivity and Degradation

Hydrolytic Degradation Pathways in Aqueous Environments

The primary mechanism for the degradation of calcium metaphosphate is hydrolysis, a chemical reaction in which water molecules break down the polyphosphate chains. This process occurs at the material's surface and involves the cleavage of P-O-P bonds within the phosphate (B84403) backbone.

The dissolution of this compound is a complex surface-controlled process. The kinetics are influenced by the material's physical and chemical state, such as its crystallinity. Amorphous, or glassy, forms of this compound tend to have a higher dissolution rate compared to their crystalline counterparts due to a less ordered atomic structure. nih.gov The process can often be described by kinetic models, such as the shrinking particle model, where dissolution is controlled by the diffusion of released calcium and phosphate ions from the solid surface into the bulk solution. scielo.br

The rate of dissolution can be intentionally modified by the inclusion of other oxides into the glass structure. For instance, the addition of Na₂O can increase the dissolution rate, while oxides like TiO₂ and Fe₂O₃ tend to decrease it, allowing for tunable degradation profiles. worldscientific.com

Table 1: Effect of Oxide Additives on the Dissolution Rate of this compound (CMP) Glass

| Oxide Additive | Effect on Dissolution Rate | Reference |

|---|---|---|

| Na₂O | Increases dissolution rate | worldscientific.com |

| TiO₂ | Decreases dissolution rate | worldscientific.com |

| Fe₂O₃ | Decreases dissolution rate | worldscientific.com |

The pH of the aqueous environment has a profound effect on the dissolution rate of this compound. umass.edunih.gov Dissolution is significantly accelerated under acidic conditions. umass.edu The increased concentration of hydrogen ions (H⁺) facilitates the hydrolytic cleavage of the phosphate chains.

The pH also dictates the dominant phosphate ion species in the solution, which influences the equilibrium of the dissolution reaction. wikipedia.org As shown in the table below, phosphoric acid is a triprotic acid, meaning it can donate three protons. The relative concentrations of its different protonated forms (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) are pH-dependent. wikipedia.orgnih.gov This variation in ion species affects the solubility of calcium phosphate compounds and the potential for secondary phase formation. nih.gov In general, all calcium phosphate phases become more soluble as the pH decreases. umass.edu

Table 2: Predominant Phosphate Species and Relative Stability of Calcium Phosphate Phases at Different pH Values

| pH Range | Predominant Phosphate Species | Relatively Stable Calcium Phosphate Phase(s) | Reference |

|---|---|---|---|

| < 4.0 | H₃PO₄ / H₂PO₄⁻ | Dicalcium Phosphate Dihydrate (DCPD) | nih.gov |

| 4.0 - 6.5 | H₂PO₄⁻ | Dicalcium Phosphate Dihydrate (DCPD) | nih.gov |

| 6.5 - 9.8 | H₂PO₄⁻ / HPO₄²⁻ | Octacalcium Phosphate (OCP), Amorphous Calcium Phosphate (ACP) | nih.gov |

| > 9.8 | HPO₄²⁻ / PO₄³⁻ | Hydroxyapatite (B223615) (HAP) | nih.gov |

During the dissolution of this compound, the release of calcium and phosphate ions into the local microenvironment can increase the solution's supersaturation with respect to other, more thermodynamically stable calcium phosphate phases. nih.gov This often leads to the precipitation of a new solid phase on the surface of the original material, known as a conversion layer. wjgnet.com

Initially, a highly unstable and soluble amorphous calcium phosphate (ACP) layer may form. nih.govgatech.edu Over time, this metastable ACP can act as a precursor, transforming into more crystalline and less soluble phases, such as octacalcium phosphate (OCP) or, under neutral to basic conditions, hydroxyapatite (HAP). nih.govgatech.edu The formation of this conversion layer can significantly alter the degradation kinetics, often acting as a passivating layer or diffusion barrier that slows further dissolution of the underlying this compound. wjgnet.com

The structure of this compound consists of long chains of (PO₃)nⁿ⁻ tetrahedra. kent.ac.uk The chemical durability of the material is largely determined by the ionic crosslinks formed between these chains by divalent calcium ions (Ca²⁺). researchgate.net These calcium ions coordinate with non-bridging oxygen atoms on adjacent phosphate chains, effectively holding the structure together. kent.ac.uknih.gov

The strength and density of these ionic bonds are critical to the material's resistance to hydrolytic attack. A higher degree of cross-linking results in a more robust and less fragile glass network, thereby decreasing the rate of degradation. researchgate.net The replacement of calcium with other cations can systematically alter these properties; for example, cations with a higher field strength can create more effective cross-linking, enhancing the material's durability. researchgate.net

Controlled Release Mechanisms of Calcium and Phosphate Ions

The release of calcium and phosphate ions from this compound is intrinsically linked to its hydrolytic degradation. creighton.edu Therefore, controlling the degradation rate is the primary mechanism for controlling ion release. This can be achieved through several strategies based on the principles outlined above:

Material Crystallinity: Using a more crystalline form of this compound will result in slower degradation and, consequently, a more sustained ion release compared to an amorphous form. nih.gov

Compositional Modification: The incorporation of network-modifying oxides (e.g., Na₂O, TiO₂) can either accelerate or decelerate the hydrolysis of the phosphate chains, providing a direct method to tailor the ion release rate. worldscientific.com

Surface Passivation: The formation of a more stable, less soluble conversion layer (e.g., hydroxyapatite) on the surface can act as a diffusion barrier, slowing the release of ions from the bulk material into the surrounding environment. wjgnet.com

By manipulating these factors, this compound can be engineered to release calcium and phosphate ions over a desired timeframe.

Interaction with Biological Milieu (Focus on fundamental chemical processes, not clinical outcomes)

When this compound is exposed to a biological milieu, such as simulated body fluid, its degradation is governed by the same fundamental hydrolytic processes, but the chemical environment introduces additional interactions. Biological fluids are complex aqueous solutions containing a variety of ions, including carbonate (CO₃²⁻) and magnesium (Mg²⁺). nih.govcapes.gov.br

The primary chemical event is the surface precipitation of new calcium phosphate phases due to the release of Ca²⁺ and PO₄³⁻ into the ion-rich fluid. scispace.com The most common precipitate formed under physiological pH (around 7.4) is a non-stoichiometric, carbonate-substituted hydroxyapatite-like layer, which is chemically similar to the mineral component of bone. wikipedia.orgnih.govmdpi.com

The presence of other ions in the milieu can influence these precipitation reactions. For example, magnesium ions can inhibit the crystallinity of the forming calcium phosphate precipitate. capes.gov.br Furthermore, phosphate ions are known to be potent inhibitors of calcite (calcium carbonate) crystallization, a relevant interaction given the presence of carbonate ions in biological fluids. nih.gov These fundamental chemical interactions at the material's surface dictate its behavior and the evolution of its surface chemistry in a biological environment without considering any subsequent cellular or tissue-level responses.

Enzymatic and Cellular-Aided Degradation Processes

The degradation of calcium phosphate-based materials in a biological environment is a complex process involving both passive dissolution and active cellular-mediated resorption. mdpi.com While specific enzymatic hydrolysis pathways for the long polyphosphate chains of this compound are still an area of active research, the broader mechanisms of how the body's cells interact with calcium phosphates provide a foundational understanding. It is widely accepted that the degradation of calcium phosphate ceramics involves two primary cellular mechanisms: phagocytosis and extracellular acidification. um.es

Various cell types are implicated in the breakdown of calcium phosphate materials. nih.gov These include:

Mesenchymal cells: These cells, which can differentiate into various cell types including osteoblasts, are actively involved in the degradation process and can induce the solubilization of calcium phosphate scaffolds. mdpi.com

Fibroblasts and Osteoblasts: Both cell types have demonstrated the ability to internalize calcium phosphate particles through phagocytosis. mdpi.comnih.gov Once inside the cell, the particles are enclosed within a phagosome, where they undergo dissolution. mdpi.com

Monocytes and Macrophages: As key players in the inflammatory response following implantation, monocytes and macrophages are among the first cells to interact with a biomaterial. mdpi.com They are capable of phagocytosing small particles of the material. nih.gov Studies with macrophage cell lines have shown their ability to degrade calcium phosphate ceramic surfaces. um.es

Osteoclasts: These are the primary cells responsible for bone resorption. They can attach to the surface of calcium phosphate materials and create a sealed-off microenvironment. scholaris.ca By pumping protons into this space, they lower the local pH, leading to the acidic dissolution of the mineral. nih.govscholaris.ca

The process of phagocytosis involves the engulfment of material particles by a cell. nih.gov This is typically followed by the dissolution of the mineral within the cellular environment. nih.gov For larger structures that cannot be phagocytosed, osteoclast-mediated resorption is the dominant mechanism, where the acidic environment created by the cell breaks down the material. scholaris.ca It is important to note that direct contact between the cells and the crystal surface is often required to trigger these dissolution processes. nih.gov

While these mechanisms are described for calcium phosphates in general, it is anticipated that this compound particles, once they break down from a larger implant structure, would be subject to the same cellular-aided degradation pathways.

Degradation in Simulated Physiological Environments (e.g., Simulated Body Fluid)

The in vitro degradation of this compound is extensively studied using simulated body fluid (SBF). SBF is a solution with ion concentrations similar to human blood plasma, providing a controlled environment to mimic physiological conditions. nih.gov The degradation behavior of CMP in SBF is significantly influenced by its physical and chemical properties, particularly its crystallinity.

Amorphous, or glassy, this compound has been shown to degrade significantly faster than its crystalline counterparts (e.g., β-CMP). researchgate.net This difference is attributed to the more disordered atomic structure of the amorphous phase, which is thermodynamically less stable and more susceptible to dissolution. nih.gov Studies have shown that amorphous CMP can experience substantial weight loss over a period of days to weeks when immersed in SBF. researchgate.net

The degradation process in SBF is not merely a simple dissolution. It often involves the precipitation of new calcium phosphate phases on the material's surface. researchgate.net As the CMP dissolves, it releases calcium and phosphate ions into the surrounding fluid, increasing their local concentration. This can lead to the nucleation and growth of more stable calcium phosphate phases, such as octacalcium phosphate (OCP) or a bone-like apatite layer. nih.govresearchgate.net The formation of this layer is considered a key indicator of a material's bioactivity. nih.gov The pH of the SBF can also change during the degradation process, which in turn affects the solubility of CMP and the nature of the precipitated phases. nih.gov

The chemical composition of the CMP can also be modified to tailor its degradation rate. For instance, the incorporation of ions like potassium oxide (K₂O) into the CMP structure has been shown to increase its degradation rate in SBF. researchgate.net

Surface Reactivity and Interface Phenomena

The interface between a biomaterial and the surrounding biological environment is a dynamic region where critical interactions that determine the material's fate and the body's response occur. For this compound, surface reactivity primarily involves the adsorption of proteins and the exchange of ions with the physiological fluid.

Upon implantation, a biomaterial surface is immediately coated with proteins from the blood and interstitial fluid. researchgate.net This adsorbed protein layer mediates the subsequent cellular attachment and response. The adsorption of proteins onto calcium phosphate surfaces is a complex process influenced by the material's surface charge, crystallinity, and the properties of the proteins themselves. researchgate.netnih.gov For instance, studies have shown that unsintered, poorly crystallized hydroxyapatite adsorbs significantly more albumin than its highly crystallized, sintered counterpart. nih.gov

The surface of calcium phosphate materials in a physiological environment is not static. There is a continuous process of ion exchange with the surrounding fluid. core.ac.uk This can lead to the formation of a calcium-rich layer on the surface, which is thought to be relevant to the material's bioactivity. core.ac.uk The adsorption of proteins can also influence the dissolution and reprecipitation of calcium phosphate minerals on the surface. nih.gov Depending on the protein and its concentration, it can either inhibit or promote the formation of a new mineral phase. nih.gov

Research on metaphosphate glasses has shown that their surface chemistry can be modified to enhance protein adsorption. acs.org Due to a layer-by-layer dissolution mechanism, metaphosphate glasses can have a limited density of hydroxyl (-OH) groups on their surface, which restricts protein adsorption. acs.org However, surface treatments can be employed to increase the number of these functional groups, thereby improving the material's ability to bind with proteins like albumin and fibronectin. acs.org

Advanced Material Applications of Calcium Metaphosphate

Glass and Glass-Ceramic Systems Development

Calcium metaphosphate is a fundamental component in the formulation of phosphate-based glasses and glass-ceramics. Unlike silicate (B1173343) glasses, which are based on a network of SiO₂, phosphate (B84403) glasses are formed from P₂O₅, creating a structure of linked PO₄ tetrahedra. wikipedia.org In the metaphosphate composition, each phosphate tetrahedron is linked to two others, forming long chains or rings. kent.ac.uknih.gov This structural characteristic imparts distinct properties to the resulting glass.

The inclusion of calcium oxide (CaO) into the phosphate glass network modifies its structure and properties, such as chemical durability and thermal expansion. cas.cz Studies on the (CaO)₀.₅(P₂O₅)₀.₅ glass system reveal that the structure consists of metaphosphate chains, with calcium ions providing coordination between the chains. kent.ac.uknih.gov The local atomic environment of the calcium is critical and has a more significant influence on the glass properties than the phosphate network itself. kent.ac.uk

Through controlled thermal treatments (devitrification), these glasses can be transformed into glass-ceramics. This process involves the controlled crystallization of specific phases within the glass matrix. In P₂O₅-CaO systems, crystalline phases of this compound and calcium pyrophosphate can be formed. nih.gov For instance, research on macroporous scaffolds made from the P₂O₅-CaO-Na₂O-TiO₂ glass system showed that sintering could induce the formation of small amounts of this compound and pyrophosphates within a predominantly vitreous phase. nih.gov Similarly, the addition of fluorine and titanium dioxide to a CaO-P₂O₅ glass can lead to the crystallization of complex orthophosphate phases upon heating. capes.gov.br The development of these glass-ceramic materials is crucial for applications requiring controlled biodegradability and specific mechanical strengths. nih.gov

Table 1: Composition and Crystalline Phases in Calcium Phosphate-Based Glass-Ceramics

| Glass System Composition (mol%) | Thermal Treatment | Resulting Crystalline Phases Detected | Reference |

| P₂O₅-CaO-Na₂O-TiO₂ | Sintering | This compound, Calcium pyrophosphate | nih.gov |

| 40 CaO, 10 Al₂O₃, 50 P₂O₅ | Heat treatment at 725 °C for 1h | This compound, Aluminum phosphate | researchgate.net |

| 35 CaO, 10 CaF₂, 30 P₂O₅, 25 TiO₂ | Heating at 865 °C | Fluorine-containing oxyapatite, Nasicon-type phase (CaTi₄(PO₄)₆) | capes.gov.br |

This table provides an interactive summary of different glass compositions and the crystalline phases, including this compound, that form upon heat treatment.

Coatings for Metallic and Ceramic Substrates

This compound is utilized in advanced coatings for both metallic and ceramic materials to improve their surface properties. These coatings can enhance resistance to environmental degradation and introduce new functionalities at the material's surface.

Enhancing Corrosion Resistance of Substrates

Coatings based on calcium phosphates are widely applied to metallic implants, such as those made from titanium and its alloys (e.g., Ti6Al4V), to improve their performance. nih.govmdpi.com While titanium alloys are known for their strength and general biocompatibility, they can be bioinert and susceptible to corrosion in certain physiological environments. mdpi.commdpi.com A calcium phosphate coating can provide a barrier that protects the underlying metal from corrosive body fluids. materials-science.info Furthermore, these coatings are bioactive, meaning they can form a strong bond with bone tissue, which is crucial for implant fixation. nih.gov The improved corrosion resistance is demonstrated by electrochemical studies, which show that textured calcium phosphate coatings can decrease the corrosion current density by an order of magnitude. materials-science.info

On ceramic substrates like alumina (B75360) (Al₂O₃), dense glass-ceramic coatings containing this compound can be applied. researchgate.net For example, a coating derived from a 40 mol% CaO, 10 mol% Al₂O₃, and 50 mol% P₂O₅ glass, when heat-treated, forms a dense, crack-free layer composed of crystalline this compound and aluminum phosphate. researchgate.net Such dense coatings act as a physical barrier, sealing the inherent porosity of some ceramic substrates and protecting them from chemical attack. The sealing of structural defects like pores and cracks in plasma-sprayed alumina coatings with phosphate-based sealants has been shown to be an effective protection strategy. scispace.com

Surface Functionalization for Specific Interfacial Interactions

The surface of this compound can be chemically modified to create specific interactions with its environment. This is particularly important in biomedical applications where interaction with cells and biological molecules is critical. One method involves treating β-calcium metaphosphate fibers with a dilute sodium hydroxide (B78521) (NaOH) solution. This treatment converts the surface from a metaphosphate to an orthophosphate phase, which promotes the precipitation of a new calcium phosphate layer when soaked in simulated body fluid, thereby enhancing its expected bone-bonding ability. nih.gov

A more advanced technique for surface functionalization is the use of "click chemistry." mdpi.comsemanticscholar.org This method allows for the covalent attachment of various molecules to the surface of calcium phosphate nanoparticles. researchgate.net The process typically involves coating the nanoparticles with a silica (B1680970) shell, which is then functionalized with azide (B81097) or alkyne groups. mdpi.comsemanticscholar.org Subsequently, molecules of interest, such as proteins or fluorescent dyes carrying the complementary chemical group, can be "clicked" onto the surface, creating a strong, stable bond. researchgate.netmdpi.comsemanticscholar.org This approach enables the creation of highly specific interfacial properties, allowing the calcium phosphate material to act as a carrier for targeted drug delivery or to present specific biological signals to cells. mdpi.comsemanticscholar.org

Composite Materials Science

This compound is used as a filler or reinforcement in composite materials to combine its ceramic properties with the processability and ductility of polymers or the strength of fibers.

Polymer-Calcium Metaphosphate Composites

Composites combining this compound (CMP) with biocompatible polymers are being developed as synthetic alternatives for bone grafts. nih.gov Polymers such as poly(vinyl alcohol) (PVA) are often used as the matrix material. nih.govmdpi.com In these composites, the CMP particles act as a filler that can enhance the mechanical properties and provide a source of calcium and phosphate ions upon resorption. nih.gov

Research on PVA-CMP composites has shown that the mechanical properties can be tuned by varying the concentration of the polymer. nih.gov An increase in PVA concentration generally leads to an increase in both the compressive modulus and strength of the composite. nih.gov For instance, hydrated composites of PVA with 30% concentration have demonstrated a compressive strength of 48.0 MPa, significantly higher than composites with lower PVA content. nih.gov These composites can be fabricated to have an elastomeric, sponge-like nature, which helps to resist brittle fracture and allows surgeons to easily shape the material to fit a bone defect. nih.gov Other polymers, such as poly-L-lactide (PLA), have also been combined with CMP to create porous scaffolds for bone tissue engineering. A novel sintering method for PLA/CMP composites produced scaffolds with higher mechanical strength and enhanced cellular response compared to traditional solvent casting methods. nih.gov

Table 2: Mechanical Properties of Polymer-Calcium Metaphosphate Composites

| Composite Composition | State | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Reference |

| 10% PVA - CMP | Hydrated | ~2.0 | - | nih.gov |

| 20% PVA - CMP | Hydrated | ~10.0 | - | nih.gov |

| 30% PVA - CMP | Hydrated | 48.0 | - | nih.gov |

| Vitreous-CMP / BIS-GMA Resin | - | - | 8 | researchgate.net |

| β-CMP / BIS-GMA Resin | - | - | 12 to 33 | researchgate.net |

This interactive table summarizes the mechanical properties of various composites containing this compound, highlighting the influence of the polymer type and concentration.

Fiber-Reinforced Systems and Their Interfacial Properties

To overcome the inherent brittleness of calcium phosphate-based materials, reinforcing fibers are often incorporated to create tougher composites. nist.govnih.gov While much of the research focuses on calcium phosphate cements (CPC), the principles are directly applicable to systems involving this compound. The addition of fibers, which can be ceramic or polymeric (e.g., PVA, silk), significantly enhances the flexural strength and fracture toughness of the ceramic matrix. tudelft.nlmdpi.comdtu.dk

The effectiveness of the reinforcement depends heavily on the properties of the interface between the fibers and the matrix. Key reinforcement mechanisms include:

Fiber Bridging: Fibers span across a crack, holding the matrix together and resisting further crack opening. nist.govmdpi.com

Crack Deflection: The path of a propagating crack is forced to deviate around the fibers, increasing the energy required for fracture. mdpi.com

Frictional Sliding: As fibers pull out of the matrix during fracture, friction between the fiber and the matrix dissipates a significant amount of energy, toughening the material. mdpi.com

A good interfacial bond is crucial for effective load transfer from the matrix to the fibers. Studies show that the CPC matrix can wet resorbable fibers well, leading to good mechanical interlocking. nist.gov In some systems, continuous carbon fibers have been shown to effectively carry load transferred from the matrix without interface problems, leading to a significant increase in the elastic modulus of the composite. nih.gov The development of fiber-reinforced calcium phosphate composites, which may include resorbable fibers that create macroporosity upon dissolving, is a promising strategy for creating degradable, load-bearing bone substitutes. nist.govcapes.gov.br

Advanced Characterization Techniques in Calcium Metaphosphate Research

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology, topography, and elemental distribution of calcium metaphosphate at various length scales.

High-resolution imaging methods are crucial for understanding the physical form of this compound, which can range from nanoparticles to larger scaffold structures. Scanning Electron Microscopy (SEM) is widely used to examine surface morphology and microstructure, revealing details about particle size, shape, and porosity. mdpi.comresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM allows for semi-quantitative elemental analysis, confirming the calcium-to-phosphorus (Ca/P) ratio in the sample. scielo.sa.crnih.gov

For higher resolution and internal structure imaging, Transmission Electron Microscopy (TEM) can be employed. nih.gov Advanced imaging techniques such as micro-computed tomography (micro-CT) can provide non-destructive three-dimensional visualization of the internal pore structure of scaffolds. nih.govnih.gov Furthermore, Scanning Transmission X-ray Microscopy (STXM) combines imaging with X-ray absorption spectroscopy, enabling the mapping of the spatial distribution of different calcium phosphate (B84403) phases at the micro- and nano-scale. researchgate.net These imaging techniques are often used in a correlative manner to provide a comprehensive picture of the material's structure from the atomic to the macroscopic level. nih.gov

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound, SEM is employed to examine the size, shape, and arrangement of its crystalline or glassy structures.

For instance, in the study of highly oriented this compound glass-ceramics, SEM has been utilized to observe the crystalline structures formed directly from the melt. cambridge.org These analyses have revealed that the orientation of the crystals can be influenced by the crystallization temperature, with higher temperatures leading to a greater degree of orientation. cambridge.org At elevated temperatures, such as 892 °C, the formation of single-crystal-like dendrites has been observed. cambridge.org

The morphology of calcium phosphate powders, in general, can vary significantly depending on the synthesis and post-treatment methods. nih.gov SEM imaging can distinguish between different phases, such as the large, thin plates characteristic of the monetite phase, and the small, globular-like or rod-like nanoparticles that can form after heat treatment. nih.gov While these observations are for calcium phosphates broadly, they highlight the capability of SEM to elucidate the morphological characteristics that are crucial for understanding the properties and potential applications of specific phases like this compound. The technique can reveal whether the material consists of agglomerated nanoparticle plates, irregular crystal shapes, or other distinct morphologies. researchgate.net

Interactive Table: Morphological Features of Calcium Phosphate Compounds Observed by SEM

| Calcium Phosphate Type | Observed Morphological Features | Reference |

| Oriented this compound Glass-Ceramics | Crystal orientation perpendicular to the substrate surface; single-crystal-like dendrites at higher temperatures. | cambridge.org |

| Biphasic Calcium Phosphate Bioceramic | Agglomerated nanoparticle plates with irregular crystal shapes. | researchgate.net |

| Monetite (general calcium phosphate) | Large, thin plates, often oriented in parallel. | nih.gov |

| Heat-treated Calcium Pyrophosphate | Altered morphology from the original phase, indicating phase transformation. | nih.gov |

Scanning Transmission X-ray Microscopy (STXM) for Nanoscale Chemical Mapping

Scanning Transmission X-ray Microscopy (STXM) is a sophisticated technique that combines X-ray absorption spectroscopy with high-resolution imaging, enabling the chemical mapping of a sample at the nanoscale. researchgate.netucsd.edu STXM can provide quantitative information about the spatial distribution of different chemical species within a material. researchgate.netnih.gov

While specific STXM studies focusing solely on this compound are not extensively documented in the reviewed literature, the technique's application to the broader family of calcium phosphates demonstrates its potential. STXM has been used to analyze Ca-phosphate reference compounds to fingerprint different phases and determine parameters such as the Ca/P ratio and carbonate content at a scale of approximately 25 nm. researchgate.net This capability is crucial for understanding the chemical homogeneity and composition of this compound samples. The energy range of soft X-rays used in STXM allows for probing the absorption edges of key elements present in this compound, including calcium (Ca 2p edge), phosphorus (P 2p edge), and oxygen (O 1s edge), providing detailed chemical speciation. radiologykey.com

The technique is particularly powerful for examining heterogeneous materials, offering the ability to distinguish between different phosphate phases and identify any impurities or variations in chemical composition at a high spatial resolution. researchgate.net Given that the properties of this compound can be influenced by its chemical purity and the presence of other phosphate species, STXM stands as a valuable tool for detailed chemical characterization at the nanoscale.

Transmission Electron Microscopy (TEM) for Microstructure Analysis

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure, or microstructure, of materials. This technique is essential for examining features such as crystal lattice structures, defects, and the arrangement of atoms in both crystalline and amorphous materials.

In the investigation of calcium phosphate glass-ceramics, TEM, in conjunction with energy-dispersive spectroscopy, has been used to study the evolution of different phases during heat treatment. taylorfrancis.com Such studies can reveal the formation of specific crystalline structures within the glass matrix at different temperatures. taylorfrancis.com For example, at lower temperatures (800°C - 900°C), CaO-P2O5 rich "florets" have been observed in certain calcium phosphate glass-ceramic systems. taylorfrancis.com

While detailed TEM studies specifically on the microstructure of pure crystalline or glassy this compound are not abundant in the provided search results, the principles of TEM analysis are directly applicable. TEM can be used to visualize the long-chain structure of metaphosphates and how these chains are arranged. In the case of crystalline this compound, TEM can reveal the crystal lattice and any defects present. For glassy this compound, TEM can provide insights into the short- and medium-range order within the amorphous structure. The technique can also be used to observe the initial stages of crystallization in amorphous calcium phosphate materials. nih.gov

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, these methods provide valuable information about its thermal stability, phase transitions, and decomposition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a material and for studying decomposition processes that involve the loss of volatile components.